Chloro[1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene]copper(I)
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Overview
Description
Chloro[1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene]copper(I) is a copper complex featuring an N-heterocyclic carbene (NHC) ligand. This compound is known for its significant role in homogeneous catalysis, particularly in organic synthesis. The NHC ligand provides stability and enhances the reactivity of the copper center, making it a valuable catalyst in various chemical transformations .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Chloro[1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene]copper(I) typically involves the reaction of 1,3-bis(2,6-diisopropylphenyl)imidazolium chloride with a copper(I) source, such as copper(I) chloride. The reaction is carried out under an inert atmosphere using dry, oxygen-free solvents like tetrahydrofuran (THF). The mixture is stirred at room temperature and then heated to 60°C for a few hours before being allowed to cool to room temperature .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes using larger reaction vessels, maintaining stringent control over reaction conditions, and ensuring the purity of reagents to achieve high yields and consistent quality .
Chemical Reactions Analysis
Types of Reactions
Chloro[1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene]copper(I) undergoes various types of reactions, including:
Reduction: It is used in the reduction of olefins and carbonyl compounds.
Carbene Transfer: It facilitates carbene transfer reactions, such as the aziridination of olefins and methylenation of aldehydes.
Substitution: It participates in substitution reactions, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.
Common Reagents and Conditions
Common reagents used with this compound include ethyl diazoacetate for carbene transfer reactions, trimethylsilyldiazomethane for methylenation, and poly(methylhydrosiloxane) for reductions. Typical reaction conditions involve the use of inert atmospheres, dry solvents, and controlled temperatures .
Major Products
The major products formed from these reactions include functionalized olefins, aziridines, and methyleneated aldehydes and ketones .
Scientific Research Applications
Chloro[1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene]copper(I) has a wide range of applications in scientific research:
Chemistry: It is extensively used as a catalyst in organic synthesis, particularly in carbene transfer reactions and reductions.
Biology: Its role in facilitating the synthesis of biologically active molecules makes it valuable in medicinal chemistry.
Medicine: It aids in the development of pharmaceuticals by enabling the synthesis of complex organic molecules.
Industry: It is used in the production of fine chemicals and materials, contributing to the development of new materials and industrial processes
Mechanism of Action
The mechanism of action of Chloro[1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene]copper(I) involves the stabilization of reactive intermediates through the N-heterocyclic carbene ligand. This ligand donates electron density to the copper center, enhancing its reactivity and enabling efficient catalysis. The copper center then facilitates various transformations, such as carbene transfer and reduction reactions, by interacting with substrates and promoting the formation of new bonds .
Comparison with Similar Compounds
Similar Compounds
Chloro[1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene]copper(I): Similar in structure but with different substituents on the phenyl rings, affecting its steric and electronic properties.
Bis(1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene)copper(I): Contains two NHC ligands, offering different reactivity and applications
Uniqueness
Chloro[1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene]copper(I) is unique due to its specific NHC ligand, which provides a balance of steric hindrance and electronic properties. This balance enhances its stability and reactivity, making it a versatile catalyst in various chemical reactions .
Properties
IUPAC Name |
1,3-bis[2,6-di(propan-2-yl)phenyl]-2H-imidazol-2-ide;chlorocopper(1+) |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H37N2.ClH.Cu/c1-18(2)22-11-9-12-23(19(3)4)26(22)28-15-16-29(17-28)27-24(20(5)6)13-10-14-25(27)21(7)8;;/h9-21H,1-8H3;1H;/q-1;;+2/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKRINCVYMIAYBE-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)N2[CH-]N(C=C2)C3=C(C=CC=C3C(C)C)C(C)C.Cl[Cu+] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H37ClCuN2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.6 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
578743-87-0 |
Source
|
Record name | Chloro[1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene]copper(I) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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